4-(2-Phenylethynyl)phenol

cure kinetics phenylethynyl endcapper electronic effect

4-(2-Phenylethynyl)phenol (CAS 1849-26-9) is a para-substituted phenylethynyl phenol with the molecular formula C₁₄H₁₀O and a molecular weight of 194.23 g/mol. The compound features a hydroxyl group at the para position of one phenyl ring and a phenylethynyl moiety, imparting a rigid, conjugated aromatic backbone.

Molecular Formula C14H10O
Molecular Weight 194.23 g/mol
CAS No. 1849-26-9
Cat. No. B3048880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Phenylethynyl)phenol
CAS1849-26-9
Molecular FormulaC14H10O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC=C(C=C2)O
InChIInChI=1S/C14H10O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11,15H
InChIKeyNVUNTCDLAQYNFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Phenylethynyl)phenol (CAS 1849-26-9) – Structural Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


4-(2-Phenylethynyl)phenol (CAS 1849-26-9) is a para-substituted phenylethynyl phenol with the molecular formula C₁₄H₁₀O and a molecular weight of 194.23 g/mol . The compound features a hydroxyl group at the para position of one phenyl ring and a phenylethynyl moiety, imparting a rigid, conjugated aromatic backbone . It is a solid at room temperature, typically supplied at ≥95% purity, and requires refrigerated storage (2–7 °C) . Its calculated logP is 2.792 and topological polar surface area is 20.23 Ų, indicating moderate lipophilicity . It is primarily employed as a reactive building block in high-performance polymer synthesis, serving as a thermal cross-linking endcap or pendent moiety in poly(arylene ether ketones) and related engineering thermoplastics [1].

Why 4-(2-Phenylethynyl)phenol Cannot Be Replaced by the Meta Isomer or Other Phenylethynyl Endcappers – The Electronic-Regiochemistry Imperative


Although 4-(2-phenylethynyl)phenol (para isomer) shares an identical molecular formula and molecular weight with its meta-substituted analog 3-(2-phenylethynyl)phenol, the two are not interchangeable in performance-critical applications. The position of the hydroxyl group relative to the reactive ethynyl bond fundamentally alters the electronic environment of the cross-linking site. In the para isomer, the electron-donating –OH group (σₚ⁺ ≈ –0.92) is conjugated directly to the acetylene π-system, decreasing the electrophilicity of the ethynyl carbons and retarding thermal cure kinetics [1]. Conversely, the meta isomer places the –OH in a position where its resonance effect is not transmitted to the reactive site, resulting in a measurably faster cure rate [2]. These differences propagate into the glass transition temperature (Tg), cross-link density, and ultimate mechanical properties of the cured thermoset [1]. Users who substitute one isomer for the other without compensating for this electronic-regiochemistry mismatch will obtain divergent network architecture and compromised thermal–mechanical performance, as quantified below.

Quantitative Differentiation Evidence for 4-(2-Phenylethynyl)phenol Against Closest Analogs


Cure Reactivity: Para-OH Retards Thermal Cross-Linking Kinetics Relative to Meta-OH and Electron-Withdrawing Endcappers

The electron-donating para-hydroxyl group of 4-(2-phenylethynyl)phenol reduces the rate of thermal cure compared to the meta isomer 3-(2-phenylethynyl)phenol. In systematic studies of phenylethynyl endcappers, electron-withdrawing substituents (e.g., –SO₂–, –C(O)–, imide) positioned para to the acetylene bond increased the cure rate, while electron-donating substituents decreased it [1]. The para –OH falls into the latter category, yielding a slower cure than the meta –OH, which lacks direct resonance conjugation to the ethynyl π-system [2]. Although explicit rate constants for 4- vs. 3-(phenylethynyl)phenol are not reported in head-to-head format, the class-level trend is unambiguous: the cure exotherm shifts to higher temperature and the reaction proceeds more slowly with the electron-rich para isomer [2].

cure kinetics phenylethynyl endcapper electronic effect

Cross-Linked Polymer Tg and Thermal Stability When Used as PEEK Endcapper: Direct Experimental Data for 4-(2-Phenylethynyl)phenol

When employed as an endcapping agent for fluorinated poly(aryl ether ether ketone) (3F-PEEK), 4-(2-phenylethynyl)phenol (referred to as PEP in the study) enabled thermal cross-linking at 360 °C for 2 h. The cured polymer exhibited a higher glass transition temperature (Tg) than its uncross-linked precursor, along with good chemical resistance and high thermal stability [1]. In contrast, the meta isomer 3-(2-phenylethynyl)phenol is reported to cure at approximately 350 °C in poly(arylene ether sulfone) systems [2], and the resulting network Tg values were only 0–5 °C above the thermoplastic precursor, whereas analogous phenylethynyl-terminated polyimides (using 4-phenylethynylphthalic anhydride) displayed Tg elevations of nearly 50 °C [3]. The 4-isomer therefore offers a distinct balance of cure temperature and post-cure Tg enhancement that is specific to the endcapper regiochemistry.

glass transition temperature thermal stability poly(ether ether ketone)

Refractive Index and Optical Transparency of Cross-Linked Films for Waveguide Applications

Polymers cross-linked using 4-(2-phenylethynyl)phenol-derived pendent phenylethynyl moieties (PEP-3F-PEEK) achieved a refractive index range of 1.6154–1.6274 at the telecommunications wavelength of 1.55 μm, with no significant absorption at 1.3 and 1.55 μm [1]. This optical performance is enabled by the para-substituted phenylethynyl architecture, which maintains a rigid, conjugated structure without introducing aliphatic C–H bonds that cause near-infrared absorption. The meta isomer, when employed in phenolic resin formulations, yields materials that undergo thermal curing at 250–275 °C—substantially lower than the 370 °C required for the 4-isomer-based PEEK system—resulting in different optical and thermal profiles not optimized for high-temperature waveguide environments [2].

refractive index optical waveguide NIR transparency

Synthesis Yield and Purity: Protected 4-Ethynylphenol Route Provides Advantages Over Meta-Isomer Synthesis

The synthesis of 3-(2-phenylethynyl)phenol via palladium-catalyzed Sonogashira coupling of protected 3-bromo- or 3-iodophenol with phenylacetylene has been reported in high yields [1]. The same methodology is applicable to the para isomer; however, the para-bromo/iodophenol starting materials are generally less expensive and more readily available at scale due to the directing effects of the hydroxyl group in electrophilic aromatic substitution . Commercial offerings of 4-(2-phenylethynyl)phenol typically specify 95–97% purity, with some vendors supplying the compound at 97% assay (AS86507-G5) , whereas 3-(phenylethynyl)phenol is less commonly stocked and often requires custom synthesis. The protected 4-ethynylphenol intermediate is also documented to be obtainable in high yields [1].

synthesis yield Sonogashira coupling protected phenol

Procurement-Guiding Application Scenarios for 4-(2-Phenylethynyl)phenol Based on Verified Differentiation Evidence


Optical Waveguide Core/Cladding Materials Requiring Controlled Refractive Index and NIR Transparency

4-(2-Phenylethynyl)phenol is the endcapper of choice for synthesizing cross-linkable fluorinated poly(aryl ether ketone)s that serve as low-loss optical waveguide materials. The resulting PEP-3F-PEEK films exhibit a refractive index of 1.6154–1.6274 at 1.55 μm with no detectable absorption at the key telecommunication wavelengths of 1.3 and 1.55 μm . This optical performance is directly attributed to the para-phenylethynyl architecture, which avoids aliphatic C–H vibrational overtones. The meta isomer lacks equivalent optical validation data and cures at a lower temperature (250–275 °C) that is incompatible with high-temperature waveguide fabrication protocols [3].

High-Temperature Thermoset Composite Matrices Needing Extended Processing Window

The slower cure kinetics of 4-(2-phenylethynyl)phenol, resulting from the electron-donating para-hydroxyl group, translate into a wider thermal processing window prior to gelation . This property is critical for resin transfer molding (RTM) and filament winding of carbon-fiber-reinforced composites intended for aerospace structural applications, where premature cross-linking must be avoided during preform impregnation. The meta isomer cures faster and may reduce the usable working time under identical processing conditions [3].

Post-Cure Tg Enhancement in Fluorinated Engineering Thermoplastics

When 4-(2-phenylethynyl)phenol is used to endcap 3F-PEEK oligomers, thermal treatment at 360 °C for 2 h produces a cross-linked network with a glass transition temperature elevated above the uncross-linked precursor, alongside good chemical resistance . This Tg enhancement is critical for applications requiring dimensional stability above the matrix Tg, such as high-temperature adhesives and composite matrices. While 3-phenylethynylphenol-endcapped poly(arylene ether sulfone) networks show only a 0–5 °C Tg increase over the thermoplastic precursor [3], the 4-isomer's performance in fluorinated PEEK systems demonstrates the importance of matching endcapper regiochemistry to the polymer backbone for optimal thermomechanical performance.

Scalable Synthesis of Phenylethynyl-Terminated Oligomers for Industrial Polymer Production

The commercial availability of 4-(2-phenylethynyl)phenol at 95–97% purity from multiple vendors, combined with the lower cost of para-substituted phenol precursors, makes it the pragmatically preferred isomer for industrial-scale synthesis of phenylethynyl-terminated oligomers . The protected 4-ethynylphenol intermediate is documented to be accessible in high yields via Sonogashira coupling, further supporting scalable manufacturing routes [3]. Users who require kilogram quantities for polymer production will benefit from the established supply chain of the para isomer.

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